2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid
Description
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid (CAS: 2408958-11-0) is a bicyclic organobromine compound characterized by a rigid bicyclo[1.1.1]pentane scaffold substituted with a bromine atom at the 3-position and a difluoroacetic acid moiety. Its molecular formula is C₇H₇BrF₂O₂, with a molecular weight of 241.03 g/mol . The bicyclo[1.1.1]pentane core imparts structural rigidity and steric constraints, which are advantageous in medicinal chemistry for modulating pharmacokinetic properties or enhancing target binding specificity.
Properties
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2O2/c8-6-1-5(2-6,3-6)7(9,10)4(11)12/h1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQVGRAKJWUJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of various substituents onto the bicyclo[1.1.1]pentane framework . This method is advantageous due to its versatility and efficiency in producing a wide range of 1,3-difunctionalized bicyclo[1.1.1]pentane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar strategies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bicyclo[1.1.1]pentane core or the difluoroacetic acid moiety.
Addition Reactions: The strained bicyclo[1.1.1]pentane ring can react with electrophiles and nucleophiles, leading to ring-opening or functionalization at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the addition of cyanogen bromide to the bicyclo[1.1.1]pentane core can yield various substituted derivatives .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Synthesis and Functionalization
The synthesis of bicyclo[1.1.1]pentane derivatives, including 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid, often involves innovative methods that enhance yield and efficiency. Recent advancements include:
- Photochemical Reactions : A notable method involves the use of photochemical reactions to synthesize bicyclo[1.1.1]pentane derivatives efficiently. These methods allow for the construction of complex structures under mild conditions, making them suitable for large-scale applications in pharmaceutical chemistry .
- Radical Addition Techniques : The use of triethylborane-initiated atom-transfer radical addition has been reported for synthesizing highly functionalized bicyclo[1.1.1]pentanes, which can be further modified to produce various bioactive compounds .
Medicinal Chemistry Applications
The compound's unique structural features make it an attractive candidate for drug development:
- Bioisosteric Replacement : Bicyclo[1.1.1]pentane derivatives serve as bioisosteres for traditional aromatic compounds, offering improved pharmacokinetic properties such as enhanced metabolic stability and reduced toxicity profiles. This makes them valuable in designing new therapeutic agents that mimic the activity of existing drugs while overcoming their limitations .
- Diverse Functionalization : The ability to introduce various functional groups into the bicyclo[1.1.1]pentane framework allows for the creation of a library of compounds that can be screened for biological activity against different targets, including enzymes and receptors involved in disease processes .
Case Studies
Several studies highlight the applications of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid in medicinal chemistry:
- Synthesis of Anticancer Agents : Research has demonstrated that derivatives of bicyclo[1.1.1]pentane can be synthesized to target specific cancer pathways effectively, showcasing their potential as anticancer agents through selective inhibition mechanisms .
- Antiviral Compounds : Another study focused on modifying bicyclo[1.1.1]pentane structures to develop antiviral agents that exhibit enhanced efficacy against viral infections by mimicking nucleoside analogs used in antiviral therapies .
Material Science Applications
Beyond medicinal chemistry, 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid can also be utilized in material science:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity to certain proteins or enzymes by providing a rigid and well-defined spatial arrangement. Additionally, the difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Core Scaffold Modifications
- Bicyclo[1.1.1]pentane vs. Aromatic Rings :
The bicyclo[1.1.1]pentane core in the target compound provides steric bulk and conformational rigidity, which may enhance metabolic stability compared to planar aromatic systems like the pyridine (CAS 1216383-52-6) or phenyl (CAS 1133116-05-8) derivatives . - Substituent Effects :
Bromine on the bicyclo scaffold (target) enables Suzuki-Miyaura or Ullmann coupling reactions, whereas bromine on a pyridine ring (CAS 1216383-52-6) may direct electrophilic substitutions to specific positions .
Functional Group Variations
Physicochemical Properties
- Melting Points :
The phenyl-substituted analog (CAS 1133116-05-8) has a melting point of 87–90°C , higher than the bicyclo-based target, likely due to enhanced crystallinity from the planar aromatic system . - Solubility :
The sulfanyl derivative (CAS 1515653-78-7) shows improved solubility in polar aprotic solvents like DMSO compared to the bicyclo target, attributed to the thioether group’s polarity .
Research Findings and Trends
- In contrast, phenyl analogs (e.g., CAS 1133116-05-8) are synthesized via Pd-catalyzed couplings .
- Thermodynamic Stability :
Computational studies suggest the bicyclo[1.1.1]pentane core in the target compound has ~10 kcal/mol higher strain energy than benzene, influencing reactivity in ring-opening reactions .
Biological Activity
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is a compound of interest in organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and implications in pharmaceutical research.
Chemical Structure and Properties
The compound features a bicyclic structure with bromine and difluoroacetic acid substituents, which may influence its biological interactions. The bicyclo[1.1.1]pentane framework is known for its strain and rigidity, making it a valuable scaffold in drug design.
Biological Activity
The biological activity of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid has been investigated in various studies, highlighting its potential as a bioactive molecule.
- Enzyme Inhibition : Preliminary studies suggest that compounds with bicyclic structures can act as enzyme inhibitors. The difluoroacetic acid moiety may enhance binding affinity to active sites due to its electronegative nature.
- Antimicrobial Properties : Some derivatives of bicyclo[1.1.1]pentanes have shown antimicrobial activity, indicating that this compound may exhibit similar properties.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related bicyclic compounds:
- Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis of various bicyclo[1.1.1]pentane derivatives, demonstrating that modifications at the bromine position significantly affected their inhibitory activity against specific enzymes involved in cancer pathways .
- Study 2 : Research conducted by Texas A&M University highlighted the use of difluoroalkyl groups in enhancing the pharmacological profiles of bicyclic compounds, suggesting that 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid could be a promising candidate for further development .
Synthesis Methods
The synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid typically involves:
- Radical Reactions : Utilizing radical initiators to promote the formation of the bicyclic structure.
- Photochemical Methods : Employing light to drive reactions that yield the desired compound efficiently .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid |
| Molecular Formula | C₁₂H₁₁BrF₂O₂ |
| CAS Number | Not yet assigned |
| Purity | >95% |
Q & A
Q. What synthetic strategies are recommended for constructing the bicyclo[1.1.1]pentane core in this compound?
The bicyclo[1.1.1]pentane scaffold is highly strained, requiring precision in synthesis. A two-step approach is typical:
- Step 1 : Use photochemical or thermal [2+2] cycloaddition of 1,3-dienes with a strained alkene precursor.
- Step 2 : Functionalize the bicyclo core via bromination at the 3-position using electrophilic bromine sources (e.g., NBS in DMF) under inert conditions . Example Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NBS | DMF | 0°C → RT | 55–65 |
Q. How can NMR spectroscopy resolve challenges in characterizing the fluorinated acetic acid moiety?
The difluoroacetic acid group introduces strong electronegativity effects, splitting signals in NMR. Use:
- High-field NMR (≥500 MHz) with - coupling analysis.
- Decoupling experiments to isolate fluorine signals from the bicyclo core’s protons .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Liquid-liquid extraction : Separate acidic components using NaHCO₃ (pH 8–9).
- Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (5–20% EA).
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences in the fluorinated group .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for introducing the bromine substituent?
The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal bromination sites. For example:
- Reaction Path Search : Identify low-energy intermediates using Gaussian 16 with B3LYP/6-31G(d) basis sets.
- Data-Driven Screening : Prioritize conditions (e.g., solvent polarity, temperature) based on similarity to brominated bicyclo derivatives in PubChem datasets .
Q. What experimental design principles mitigate contradictions in stability data for this compound?
Conflicting stability reports may arise from fluorine’s inductive effects and bicyclo ring strain. Apply factorial design to isolate variables:
- Factors : Temperature (4°C vs. RT), light exposure, and solvent (aqueous vs. anhydrous).
- Response Metrics : Degradation rate (HPLC) and NMR signal integrity. Example DOE Table:
| Run | Temp. | Light | Solvent | Degradation (%) |
|---|---|---|---|---|
| 1 | 4°C | Dark | Anhydrous | 2.1 |
| 2 | RT | Light | Aqueous | 18.7 |
| This method identifies light as the dominant degradation driver, guiding storage protocols . |
Q. How does the bicyclo[1.1.1]pentane core influence bioactivity in drug discovery contexts?
The rigid core enhances metabolic stability and target binding. Key assays include:
- Kinetic Solubility : Measure in PBS (pH 7.4) to assess bioavailability.
- CYP450 Inhibition : Use fluorogenic substrates (e.g., Vivid® assays) to evaluate drug-drug interaction risks.
- X-ray Crystallography : Resolve binding modes with enzymes (e.g., kinases) to optimize substituent geometry .
Methodological Guidance for Contradictory Data
Q. Resolving discrepancies in reaction yields during scale-up: What systematic approach is recommended?
- Process Analytical Technology (PAT) : Monitor reaction progression via inline FTIR for real-time bromine consumption.
- Scale-Down Experiments : Replicate large-scale conditions in microreactors to identify mixing inefficiencies.
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability in purity (HPLC) and yield .
Q. Why might 13C^{13}\text{C}13C NMR spectra show unexpected splitting patterns?
The bicyclo core’s strain creates anisotropic environments for carbons, while fluorine coupling () splits signals. Solutions:
- DEPT-135 : Differentiate CH₂ and CH₃ groups in the acetic acid moiety.
- 2D NMR (HSQC) : Correlate - signals to assign quaternary carbons .
Tables for Reference
Q. Table 1. Computational Parameters for Reaction Optimization
| Method | Software | Basis Set | Key Outputs |
|---|---|---|---|
| Transition-State DFT | Gaussian 16 | B3LYP/6-31G(d) | Activation Energy (kcal/mol) |
| ML Screening | ICReDD | PubChem Data | Solvent Polarity Ranking |
Q. Table 2. Stability Study Results
| Condition | Degradation Rate (%/day) | Dominant Factor |
|---|---|---|
| 4°C, Dark, Anhydrous | 0.3 | Temperature |
| RT, Light, Aqueous | 12.5 | Light |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
